1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

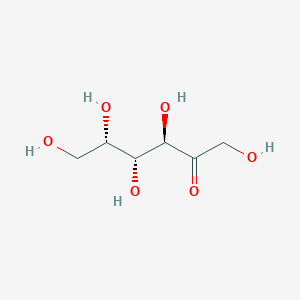

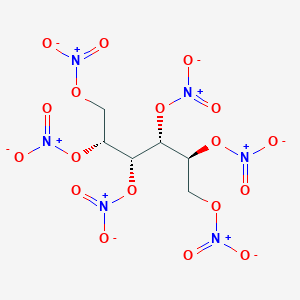

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate, commonly known as Pentaerythritol tetranitrate (PETN), is a powerful explosive that has been widely used in the military and civilian sectors. PETN is a white crystalline powder that is odorless and stable. It is highly explosive and can be detonated by heat, shock, or friction. PETN is a nitrate ester that is synthesized from pentaerythritol and nitric acid.

Wirkmechanismus

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is a powerful explosive that releases a large amount of energy when detonated. The mechanism of action of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate involves the rapid decomposition of the nitrate ester to produce a large volume of gas. The gas rapidly expands, creating a shock wave that can cause damage to surrounding materials. The energy released by 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is proportional to the amount of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate present and the rate of detonation.

Biochemical and Physiological Effects:

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been shown to have a number of biochemical and physiological effects. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been shown to increase blood flow and oxygen delivery to tissues. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has also been shown to have anti-inflammatory effects. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been studied for its potential use in the treatment of cardiovascular disease and other conditions.

Vorteile Und Einschränkungen Für Laborexperimente

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has a number of advantages and limitations for use in lab experiments. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is a highly sensitive explosive that requires careful handling. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is also highly reactive and can be difficult to work with. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has a number of advantages for use in lab experiments, including its high energy output and its ability to be easily synthesized.

Zukünftige Richtungen

There are a number of future directions for research on 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has potential applications in the treatment of cardiovascular disease and other conditions. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate also has potential applications in the detection of explosives. Future research could focus on the development of new methods for synthesizing 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate and the study of its properties. Research could also focus on the safety of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate and the development of new methods for handling and storing 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate.

Synthesemethoden

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is synthesized by the reaction of pentaerythritol and nitric acid. The reaction is highly exothermic and must be carefully controlled to prevent an explosion. The reaction is typically carried out in a two-stage process. In the first stage, pentaerythritol is reacted with a mixture of nitric and sulfuric acids to form a mixture of nitrate esters. In the second stage, the mixture is purified by recrystallization to obtain pure 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate.

Wissenschaftliche Forschungsanwendungen

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been widely used in scientific research for its explosive properties. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is used as a high explosive in military and civilian applications. It is also used as a model compound for the study of nitrate esters and their properties. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been used in studies on the effect of shock waves on materials. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has also been used in studies on the safety of explosives and the detection of explosives.

Eigenschaften

CAS-Nummer |

17091-13-3 |

|---|---|

Produktname |

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate |

Molekularformel |

C6H8N6O18 |

Molekulargewicht |

452.16 g/mol |

IUPAC-Name |

[(2S,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate |

InChI |

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI-Schlüssel |

DGMJZELBSFOPHH-JGWLITMVSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

Kanonische SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

Andere CAS-Nummern |

17091-13-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.